Deoxycholic-2,2,4,4-D4 acid

Vue d'ensemble

Description

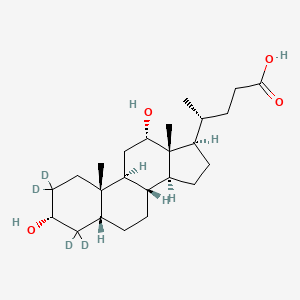

L’Acide désoxycholique-d4 (DCA-d4) est un dérivé marqué au deutérium de l’Acide désoxycholique (DCA). Le DCA est un acide biliaire secondaire formé par transformation microbienne de l’acide cholique dans le côlon. Les acides biliaires jouent des rôles essentiels dans la digestion des lipides, le métabolisme du cholestérol et les voies de signalisation .

Mécanisme D'action

L’Acide désoxycholique-d4 active le récepteur des acides biliaires couplé aux protéines G TGR5. Cette activation stimule l’activité thermogénique du tissu adipeux brun (TAB), influençant potentiellement la dépense énergétique et le métabolisme.

Analyse Biochimique

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Deoxycholic-2,2,4,4-D4 acid is involved in various metabolic pathways It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels

Méthodes De Préparation

Les voies de synthèse de l’Acide désoxycholique-d4 impliquent l’incorporation du deutérium pendant sa synthèse. Malheureusement, les conditions de réaction spécifiques et les méthodes de production industrielle de l’Acide désoxycholique-d4 ne sont pas largement documentées. Les chercheurs introduisent généralement du deutérium pendant la synthèse de l’Acide désoxycholique pour obtenir le composé marqué.

Analyse Des Réactions Chimiques

L’Acide désoxycholique-d4 peut subir diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions sont similaires à ceux de l’Acide désoxycholique. Les principaux produits formés à partir de ces réactions peuvent inclure des dérivés deutérés des acides biliaires.

Applications De Recherche Scientifique

Biochemical Applications

Cholagogue Properties

Deoxycholic-2,2,4,4-D4 acid acts as a cholagogue, promoting bile flow and aiding in the dissolution of gallstones. Its effectiveness in preventing gallstone formation is well-documented, making it a candidate for therapeutic applications in hepatobiliary disorders .

Protein Isolation

As a mild detergent, deoxycholic acid facilitates the isolation of membrane-associated proteins. This property is instrumental in studies involving membrane proteins and the development of outer membrane protein vaccines . The amphipathic nature of deoxycholic acid allows it to solubilize proteins effectively.

Internal Standard in Quantification

this compound serves as an internal standard for quantifying deoxycholic acid levels in various biological samples. This application is crucial for metabolic studies and pharmacokinetic assessments .

Clinical Research Applications

Submental Fat Reduction

Deoxycholic acid has been extensively studied for its efficacy in reducing submental fat (double chin). Clinical trials have shown that it leads to significant fat reduction with manageable side effects. However, there are concerns regarding potential industry bias in the results of these studies .

Cancer Research

Elevated serum levels of deoxycholic acid have been associated with colorectal cancer. Research indicates that this bile acid may play a role in cancer pathogenesis by affecting cellular signaling pathways related to cell proliferation and apoptosis .

Microbiological Applications

Impact on Gut Microbiota

Research has demonstrated that deoxycholic acid influences gut microbiota composition. In animal models, it has been shown to decrease microbial diversity while promoting specific bacterial genera associated with gastrointestinal health . This finding underscores the role of bile acids in modulating gut microbiota and their potential implications for gastrointestinal diseases.

Bile Reflux and Gastric Health

In studies examining bile reflux's impact on gastric health, deoxycholic acid was administered to rats to induce gastric intestinal metaplasia. The results indicated a correlation between bile acids and gastric cancer risk factors . This highlights the compound's relevance in understanding gastric pathologies.

Nanotechnology and Material Science

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Biochemistry | Cholagogue properties | Aids in gallstone dissolution |

| Protein isolation | Useful for membrane protein studies | |

| Internal standard for quantification | Essential for metabolic studies | |

| Clinical Research | Submental fat reduction | Effective but potential industry bias noted |

| Cancer research | Elevated levels linked to colorectal cancer | |

| Microbiology | Gut microbiota modulation | Influences microbial diversity |

| Bile reflux studies | Correlation with gastric cancer risk | |

| Nanotechnology | Drug delivery systems | Potential use in nanocarriers |

Comparaison Avec Des Composés Similaires

Alors que l’Acide désoxycholique-d4 est unique en raison de son marquage au deutérium, d’autres composés connexes incluent :

- Acide désoxycholique (forme non marquée)

- Acide chénoDésoxycholique-d4 (un autre acide biliaire deutéré)

- Autres acides biliaires avec des structures et des fonctions distinctes .

Activité Biologique

Deoxycholic-2,2,4,4-D4 acid (DCA-d4) is a deuterated form of deoxycholic acid, a secondary bile acid that plays significant roles in various biological processes. This article explores the biological activity of DCA-d4, including its metabolic functions, interactions with enzymes, and implications in health and disease.

2. Metabolic Role of Deoxycholic Acid

3.1 Cholagogue Effects

3.2 Interaction with Membrane Enzymes

3.3 Cytotoxicity and Cancer Research

Research indicates that DCA-d4 may exhibit cytotoxic effects against certain cancer cell lines. In studies involving semi-synthetic derivatives of deoxycholic acid, modifications to its structure enhanced its ability to inhibit tumor cell growth . This raises the possibility of developing DCA-d4 derivatives as anticancer agents.

3.4 Implications in Metabolic Disorders

Recent studies have linked elevated levels of deoxycholic acid with metabolic disorders such as type 2 diabetes (T2D). In individuals with T2D, increased concentrations of DCA were associated with impaired glucose metabolism and dyslipidemia . This correlation suggests that DCA-d4 could serve as a biomarker for assessing metabolic health.

Table 1: Summary of Key Studies on DCA-d4

5. Conclusion

This compound exhibits significant biological activities that contribute to its role as a critical metabolite in human physiology. Its cholagogue effects, interactions with enzymes involved in lipid signaling, and associations with metabolic disorders highlight its importance in both health and disease contexts.

6. Future Directions

Further research is warranted to explore the therapeutic potential of DCA-d4 derivatives in cancer treatment and metabolic disease management. Additionally, understanding the microbiome's influence on bile acid metabolism could unveil new strategies for addressing gastrointestinal disorders.

Propriétés

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-FCSCGBJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745736 | |

| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112076-61-6 | |

| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112076-61-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.